

Floramanoside A molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Floramanoside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floramanoside A is a flavonol glycoside isolated from the flowers of Abelmoschus manihot. This document provides a comprehensive overview of its chemical properties, biological activities, and the experimental protocols relevant to its study. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Molecular and Physicochemical Data

The fundamental molecular and biological activity data for **Floramanoside A** are summarized below.



Property	Value	Reference
Molecular Formula	C26H28O17	[1]
Molecular Weight	612.49 g/mol	[1]
Biological Activity	DPPH Radical Scavenging (IC50)	10.1 μΜ
Aldose Reductase Inhibition (IC ₅₀)	17.8 μΜ	

Experimental Protocols Isolation of Floramanoside A from Abelmoschus manihot

The isolation of **Floramanoside A** is achieved through a multi-step extraction and chromatographic process. The general workflow is outlined below. While the specific details for **Floramanoside A**'s isolation were not available, a general procedure for extracting flavonoids from Abelmoschus manihot flowers can be adapted.

1. Extraction:

Dried and powdered flowers of Abelmoschus manihot are subjected to extraction. A common method involves using an ultrasonic cell crusher with an ethanol-water mixture as the solvent.[2][3] Optimal conditions for flavonoid extraction from this plant have been reported as a 66% ethanol volume fraction, a solid-to-liquid ratio of 1:21 g/mL, for 35 minutes.[2]

2. Fractionation:

- The crude extract is then partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonol glycosides like Floramanoside A are typically enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.
- 3. Chromatographic Purification:



- The flavonoid-rich fractions are subjected to repeated column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and reversed-phase C18 silica gel.
- Elution is performed with gradient solvent systems, for example, a chloroform-methanol or methanol-water gradient.
- Fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing the compound of interest are pooled.
- Final purification is often achieved by preparative HPLC to yield pure Floramanoside A.
- 4. Structure Elucidation:
- The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (such as COSY, HMQC, and HMBC), and highresolution mass spectrometry (HR-MS).

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant activity of a compound.

- 1. Reagent Preparation:
- A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol.
 A typical concentration is 0.1 mM.
- A series of dilutions of Floramanoside A are prepared in the same solvent.
- 2. Assay Procedure:
- A specific volume of the DPPH stock solution is mixed with a specific volume of each dilution
 of the Floramanoside A solution.
- The reaction mixtures are incubated in the dark at room temperature for a set period, typically 30 minutes.
- A blank sample containing the solvent and the DPPH solution is also prepared.



3. Measurement:

- The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH, which is typically around 517 nm, using a UV-Vis spectrophotometer.
- 4. Calculation of Scavenging Activity:
- The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

• The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of **Floramanoside A**.

Aldose Reductase Inhibition Assay

This assay determines the ability of a compound to inhibit the aldose reductase enzyme, which is implicated in diabetic complications.

- 1. Enzyme and Reagent Preparation:
- Aldose reductase can be partially purified from rat lenses or other tissues.
- A buffer solution (e.g., sodium phosphate buffer, pH 6.2) is prepared.
- A solution of the cofactor NADPH is prepared in the buffer.
- A solution of the substrate, such as DL-glyceraldehyde, is prepared in the buffer.
- A series of dilutions of **Floramanoside A** are prepared.
- 2. Assay Procedure:
- In a cuvette, the buffer, NADPH solution, and the enzyme solution are mixed.
- The test compound (**Floramanoside A**) or a vehicle control is added to the mixture.



• The reaction is initiated by adding the substrate solution.

3. Measurement:

- The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored over time using a UV-Vis spectrophotometer.
- 4. Calculation of Inhibition:
- The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
- The percentage of inhibition is calculated using the following formula:

where Rate_control is the reaction rate in the absence of the inhibitor and Rate_sample is the reaction rate in the presence of **Floramanoside A**.

• The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of **Floramanoside A**.

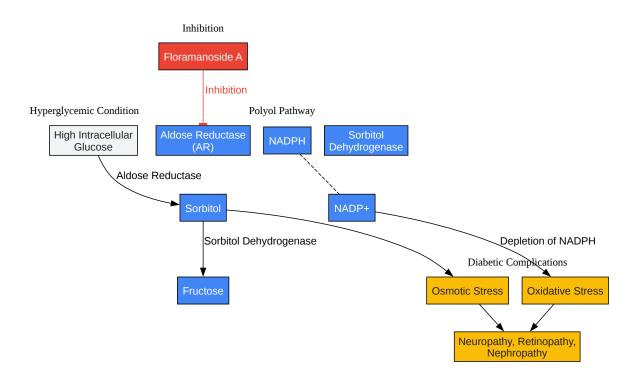
Visualizations



Click to download full resolution via product page

Caption: Experimental workflow for the isolation and analysis of Floramanoside A.





Click to download full resolution via product page

Caption: Signaling pathway of aldose reductase and its inhibition by **Floramanoside A**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Optimization of Flavonoid Extraction from Abelmoschus manihot Flowers Using Ultrasonic Techniques: Predictive Modeling through Response Surface Methodology and Deep Neural Network and Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Inhibitory Potential of Flavonoids against Aldose Reductase: Insights from Molecular Docking, Dynamics Simulations, and gmx_MMPBSA Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Floramanoside A molecular formula and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367783#floramanoside-a-molecular-formula-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com